![molecular formula C13H16N6O2 B5068484 3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine](/img/structure/B5068484.png)
3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and a tetrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives involves the cycloaddition of azides with nitriles. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学研究应用
3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its structural features may allow it to interact with biological targets, making it a potential lead compound for developing new therapeutics.
Industry: The compound’s unique properties can be exploited in material science for developing new materials with specific characteristics.
作用机制
The mechanism of action of 3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine involves its interaction with molecular targets in biological systems. The nitro group and tetrazole moiety can participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole share the tetrazole moiety and exhibit similar chemical reactivity.
Piperidine Derivatives: Compounds such as N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine have structural similarities with the piperidine ring.
Uniqueness
3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine is unique due to the combination of the nitro group, tetrazole moiety, and piperidine ring in a single molecule. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
属性
IUPAC Name |
3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-10-3-2-6-17(8-10)12-5-4-11(7-13(12)19(20)21)18-9-14-15-16-18/h4-5,7,9-10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBRTBRZDUMSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N3C=NN=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
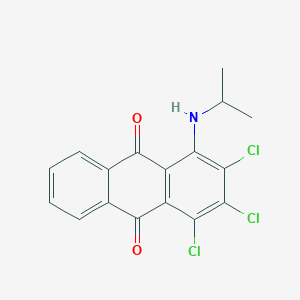
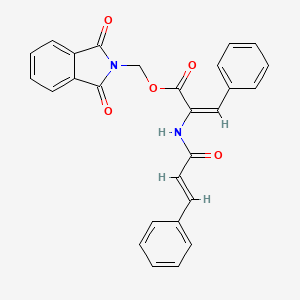
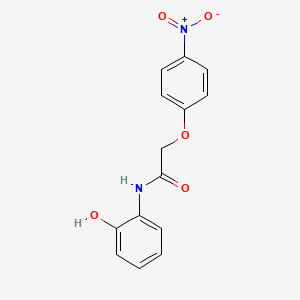
![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![methyl 5-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B5068431.png)
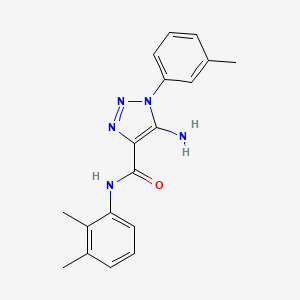
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5068442.png)
![N-[(2,4-dimethylphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine](/img/structure/B5068452.png)
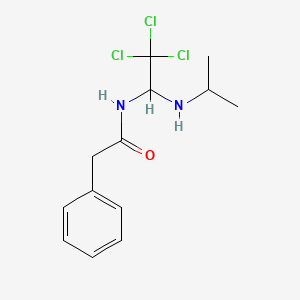
![2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5068479.png)
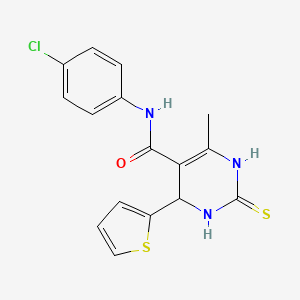
![2-[4-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5068486.png)

![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5068500.png)
